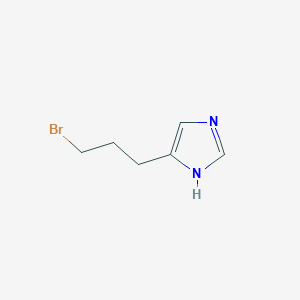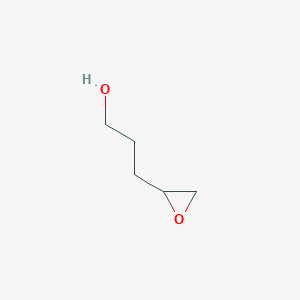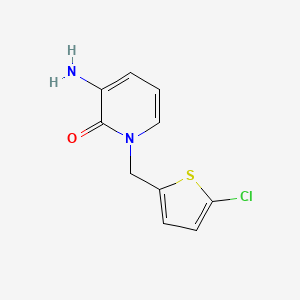
3-Amino-1-((5-chlorothiophen-2-yl)methyl)pyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with an amino group and a chlorothiophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chlorothiophenylmethyl intermediate.
Formation of the Pyridinone Core: The intermediate is then reacted with appropriate reagents to form the pyridinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
3-amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The amino and chlorothiophenylmethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
科学的研究の応用
3-amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved .
類似化合物との比較
Similar Compounds
- 3-amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride
- 4-(4-chlorothiophen-2-yl)thiazol-2-amine
Uniqueness
3-amino-1-[(5-chlorothiophen-2-yl)methyl]-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both amino and chlorothiophenylmethyl groups. This unique structure contributes to its distinct chemical and biological properties .
特性
分子式 |
C10H9ClN2OS |
|---|---|
分子量 |
240.71 g/mol |
IUPAC名 |
3-amino-1-[(5-chlorothiophen-2-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C10H9ClN2OS/c11-9-4-3-7(15-9)6-13-5-1-2-8(12)10(13)14/h1-5H,6,12H2 |
InChIキー |
QAEAMQPXQILGFH-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)C(=C1)N)CC2=CC=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(5S,7R)-3-fluoranyl-7-(2-methylpyridin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]quinolin-2-amine](/img/structure/B13627636.png)
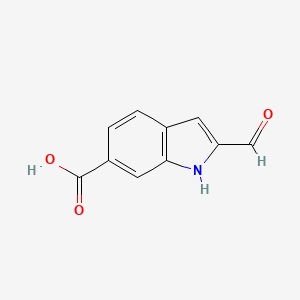
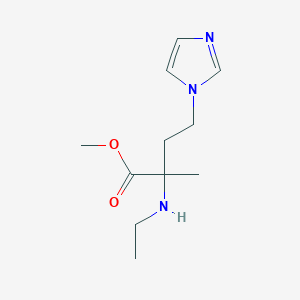
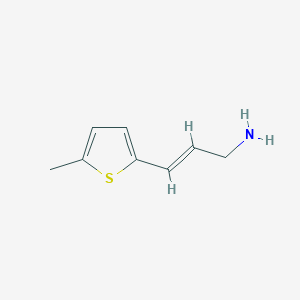
![Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)

![4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13627669.png)
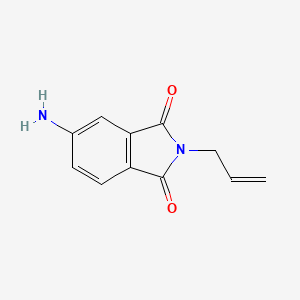

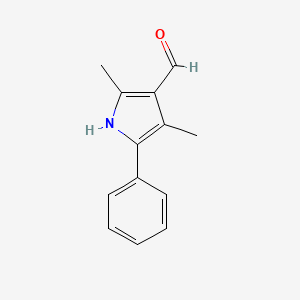
![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)

